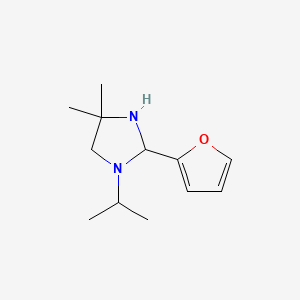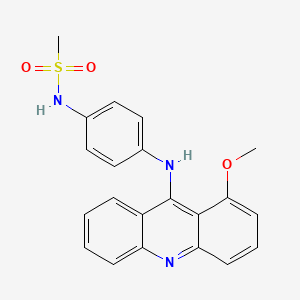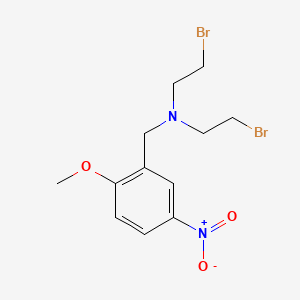
Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine ring substituted with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, which is then functionalized with a trifluoromethyl group. The benzoate ester is introduced through esterification reactions. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups .
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. Detailed studies on its binding kinetics and molecular interactions provide insights into its mode of action .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate
- 4-Amino-2-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)benzylamine
Uniqueness
Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate stands out due to its unique combination of a benzoate ester and a trifluoromethyl-substituted pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H10F3N3O2 |
|---|---|
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
methyl 2-amino-4-[4-(trifluoromethyl)pyrimidin-2-yl]benzoate |
InChI |
InChI=1S/C13H10F3N3O2/c1-21-12(20)8-3-2-7(6-9(8)17)11-18-5-4-10(19-11)13(14,15)16/h2-6H,17H2,1H3 |
Clave InChI |
FBGXSTHGTWDTEJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)C2=NC=CC(=N2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)



